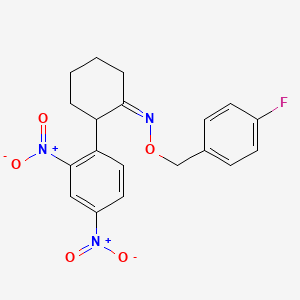
2-(2,4-dinitrophenyl)cyclohexanone O-(4-fluorobenzyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dinitrophenyl)cyclohexanone O-(4-fluorobenzyl)oxime is a complex organic compound with the molecular formula C19H18FN3O5 This compound is characterized by the presence of a cyclohexanone core substituted with a 2,4-dinitrophenyl group and an O-(4-fluorobenzyl)oxime moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dinitrophenyl)cyclohexanone O-(4-fluorobenzyl)oxime typically involves multiple steps:
Formation of 2,4-dinitrophenylhydrazone: Cyclohexanone reacts with 2,4-dinitrophenylhydrazine under acidic conditions to form 2,4-dinitrophenylhydrazone.
Oxime Formation: The hydrazone is then treated with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.
Fluorobenzylation: Finally, the oxime is reacted with 4-fluorobenzyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-dinitrophenyl)cyclohexanone O-(4-fluorobenzyl)oxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Yields amino derivatives.
Substitution: Results in substituted oxime derivatives.
Aplicaciones Científicas De Investigación
2-(2,4-dinitrophenyl)cyclohexanone O-(4-fluorobenzyl)oxime has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dinitrophenyl)cyclohexanone O-(4-fluorobenzyl)oxime involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of the nitro and fluorobenzyl groups enhances its reactivity and specificity towards certain biological targets .
Comparación Con Compuestos Similares
Similar Compounds
2,4-dinitrophenylhydrazine: A precursor in the synthesis of the compound.
Cyclohexanone oxime: A simpler oxime derivative.
4-fluorobenzyl chloride: A reagent used in the synthesis.
Uniqueness
2-(2,4-dinitrophenyl)cyclohexanone O-(4-fluorobenzyl)oxime is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both nitro and fluorobenzyl groups makes it a versatile compound for various applications .
Propiedades
Número CAS |
478249-72-8 |
|---|---|
Fórmula molecular |
C19H18FN3O5 |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
2-(2,4-dinitrophenyl)-N-[(4-fluorophenyl)methoxy]cyclohexan-1-imine |
InChI |
InChI=1S/C19H18FN3O5/c20-14-7-5-13(6-8-14)12-28-21-18-4-2-1-3-16(18)17-10-9-15(22(24)25)11-19(17)23(26)27/h5-11,16H,1-4,12H2 |
Clave InChI |
YVLYOZLSBBAAJJ-UHFFFAOYSA-N |
SMILES |
C1CCC(=NOCC2=CC=C(C=C2)F)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1CCC(=NOCC2=CC=C(C=C2)F)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















